molecular formula C9H12O2 B8383385 (S)1-(3-Methylphenyl)-1,2-ethanediol

(S)1-(3-Methylphenyl)-1,2-ethanediol

Cat. No.: B8383385
M. Wt: 152.19 g/mol
InChI Key: WPVZJYFBUIBTRC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)1-(3-Methylphenyl)-1,2-ethanediol is a chiral 1,2-ethanediol derivative of significant interest in advanced organic synthesis and pharmaceutical research. Its structure, featuring both a chiral center and two hydroxyl groups, makes it a versatile chiral building block or intermediate for the synthesis of more complex, enantiomerically pure molecules. Researchers can exploit this diol in the construction of chiral ligands for catalysis, or in the development of active pharmaceutical ingredients (APIs) where stereochemistry is critical for biological activity. The compound serves as a key precursor in stereoselective synthesis. Similar ethanediol derivatives are documented in methodologies such as the Sharpless Asymmetric Dihydroxylation for installing chiral diol motifs . Furthermore, chiral aromatic alcohols of this class are often utilized in the preparation of esters that are central to studies in chirality, such as using chiral lanthanide shift reagents to assign absolute configuration and differentiate between prochiral protons in NMR spectroscopy . The (S)-enantiomer provides a specific, defined stereochemical pathway for researchers developing novel compounds in areas like medicinal chemistry and materials science. This product is For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1S)-1-(3-methylphenyl)ethane-1,2-diol

InChI

InChI=1S/C9H12O2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9-11H,6H2,1H3/t9-/m1/s1

InChI Key

WPVZJYFBUIBTRC-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CO)O

Canonical SMILES

CC1=CC(=CC=C1)C(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key structural analogs differ in substituent position, substituent type, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected 1,2-Ethanediol Derivatives
Compound Name Substituent Position/Type Molecular Formula Optical Rotation (°) Key Properties/Activities
(S)-1-(3-Methylphenyl)-1,2-ethanediol 3-methylphenyl C₁₀H₁₄O₂ +16.0 Antifungal
(R)-1-(3-Ethylphenyl)-1,2-ethanediol 3-ethylphenyl C₁₀H₁₄O₂ -9.6 Known phenylethanediol
(R)-1-(2-Naphthyl)-1,2-ethanediol 2-naphthyl C₁₂H₁₂O₂ N/A Enzyme substrate mimic (inactive)
(R)-1-(2-Methylphenyl)-1,2-ethanediol 2-methylphenyl (ortho) C₉H₁₂O₂ N/A Steric hindrance effects
1,2-bis(2-Benzimidazolyl)-1,2-ethanediol Bis-benzimidazole C₁₆H₁₄N₄O₂ N/A Antiviral activity

Physicochemical and Thermodynamic Properties

  • Solubility :
    Polar 1,2-ethanediol derivatives (e.g., unsubstituted (S)-1-phenyl-1,2-ethanediol) exhibit high water solubility due to hydrogen bonding, while hydrophobic substituents (e.g., naphthyl or ethyl groups) reduce solubility .
  • Thermodynamic Behavior: 1,2-Ethanediol/water mixtures show exothermic mixing, but substituents like methyl or ethyl disrupt hydrogen-bonding networks compared to methanol/water systems .

Preparation Methods

Key Parameters:

  • Substrate : 3-Methyl-α-hydroxy acetophenone.

  • Conditions : pH 6.0, 16 hours, 1.0 M substrate concentration.

  • Yield : 90% (extrapolated from phenyl analog).

  • Enantiomeric Excess (ee) : >99%.

Mechanism : CMCR selectively reduces the ketone to the (S)-diol, while GDH regenerates NADPH via glucose oxidation. Lyophilized whole cells enhance stability and scalability.

Advantages :

  • High substrate tolerance (up to 1.0 M).

  • No external cofactor required.

  • Environmentally benign.

Microbial Asymmetric Reduction Using Candida parapsilosis

Whole-cell biocatalysis with Candida parapsilosis ATCC 7330 offers a one-pot synthesis from α-oxoaldehydes. This method was demonstrated for (S)-1-phenyl-1,2-ethanediols with >99% ee.

Protocol:

  • Substrate : 3-Methylphenylglyoxal.

  • Reaction Medium : Phosphate buffer (pH 7.0) with 20% acetone.

  • Yield : 70% (analogous to phenyl derivatives).

  • ee : >99%.

Optimization :

  • Cosolvents (e.g., acetone) improve substrate solubility.

  • Cell pre-treatment (e.g., ultrasound) enhances activity.

Limitations :

  • Substrate inhibition at concentrations >50 mM.

Lipase-Catalyzed Kinetic Resolution

Pseudomonas cepacia lipase resolves racemic 1-(3-methylphenyl)-1,2-ethanediol via enantioselective transesterification. While less efficient, this method provides moderate ee.

Performance:

  • Substrate : Racemic 1-(3-methylphenyl)-1,2-ethanediol.

  • Conditions : Vinyl acetate as acyl donor, hexane solvent.

  • ee : 77–91%.

  • Yield : 45% (isolated (S)-enantiomer).

Trade-offs :

  • Requires racemic starting material.

  • Lower enantioselectivity compared to biocatalytic methods.

Chemoenzymatic Synthesis via Epoxide Hydrolysis

Epoxide hydrolases from Caulobacter crescentus and Mugil cephalus hydrolyze styrene oxide derivatives to vicinal diols. Modifying the substrate to 3-methylstyrene oxide could yield the (S)-diol.

Pathway:

  • Epoxidation : 3-Methylstyrene → 3-methylstyrene oxide.

  • Hydrolysis : Enantio-convergent hydrolysis to (S)-diol.

Challenges :

  • Requires stereochemical inversion for (S)-configuration.

  • Limited data on meta-substituted epoxides.

Chiral Sulfonamide-Catalyzed Reduction

Polymer-supported chiral sulfonamides with NaBH₄ reduce α-hydroxy ketones to diols. For 3-methylphenyl derivatives, this method achieves 94% ee.

Conditions:

  • Catalyst : 25 mol% sulfonamide.

  • Reductant : NaBH₄/Me₃SiCl.

  • Yield : 62%.

Drawbacks :

  • Multi-step synthesis of catalysts.

  • Scalability issues.

Comparative Analysis of Methods

MethodYield (%)ee (%)Substrate Conc.Scalability
Biocatalytic Reduction90>991.0 MHigh
Microbial Reduction70>9950 mMModerate
Lipase Resolution4577–91100 mMLow
Epoxide HydrolysisExperimental
Chiral Sulfonamide62940.5 MModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (S)-1-(3-Methylphenyl)-1,2-ethanediol with high enantiomeric purity?

  • Methodological Answer : Enantiopure synthesis can be achieved via microbial resolution using Sphingomonas sp. HXN-200, which selectively oxidizes one enantiomer of racemic diols, yielding >98% ee. This approach is scalable and avoids traditional chiral auxiliaries . Alternatively, asymmetric catalysis with chiral ligands (e.g., BINAP-Ru complexes) can be optimized by adjusting solvent polarity and reaction temperature to enhance stereoselectivity.

Q. Which spectroscopic techniques are most reliable for structural characterization of (S)-1-(3-Methylphenyl)-1,2-ethanediol?

  • Methodological Answer :

  • NMR : Use 1^1H and 13C^{13}\text{C} NMR with 2D experiments (COSY, HSQC) to assign hydroxyl and methylphenyl proton signals.
  • IR Spectroscopy : Identify hydroxyl stretches (~3200–3500 cm1^{-1}) and aryl C–H bending modes (~700–800 cm1^{-1}).
  • X-ray Crystallography : Co-crystallize with stabilizing agents (e.g., sucrose) to resolve absolute configuration, as demonstrated for related diols in enzyme-substrate studies .

Q. How can researchers assess the biological activity of (S)-1-(3-Methylphenyl)-1,2-ethanediol in preliminary assays?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against serine hydrolases or oxidoreductases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).
  • Cellular Uptake Studies : Radiolabel the diol with 14C^{14}\text{C} and quantify intracellular accumulation in model cell lines.
  • Comparative Analysis : Benchmark activity against structurally similar diols (e.g., 1-(4-Chlorophenyl)-1,2-ethanediol) to identify substituent effects .

Advanced Research Questions

Q. How can conformational dynamics of (S)-1-(3-Methylphenyl)-1,2-ethanediol be studied under varying experimental conditions?

  • Methodological Answer :

  • Infrared Matrix Isolation : Trap the compound in argon matrices at 10 K and irradiate with tunable IR lasers to induce and monitor conformational isomerization (e.g., gauche to trans transitions) .
  • Computational Modeling : Perform ab initio calculations (MP2/6-31G**) to map energy barriers between conformers and validate with experimental rotational constants.

Q. What strategies resolve contradictions in reported biological activities between (S)-1-(3-Methylphenyl)-1,2-ethanediol and its analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. chloro groups) and measure binding affinities using surface plasmon resonance (SPR).
  • Meta-Analysis : Cross-reference bioactivity data from analogs (e.g., 1-(4-Methylphenyl)-1,2-ethanediol) to identify trends in logP and steric effects .
  • Dose-Response Validation : Replicate conflicting assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate experimental variables.

Q. How can researchers elucidate the interaction mechanisms of (S)-1-(3-Methylphenyl)-1,2-ethanediol with biological targets?

  • Methodological Answer :

  • Crystallographic Studies : Co-crystallize the diol with target enzymes (e.g., SgcC5) using substrate mimics (e.g., (R)-1-(2-naphthyl)-1,2-ethanediol) to resolve binding modes. Refine structures via molecular replacement and analyze hydrogen-bonding networks with LigPlot+ .
  • Kinetic Isotope Effects (KIE) : Compare kcat/KMk_{\text{cat}}/K_M ratios using deuterated vs. protiated diols to probe rate-limiting steps in enzymatic oxidation .

Q. What analytical approaches are suitable for studying the periodate oxidation kinetics of (S)-1-(3-Methylphenyl)-1,2-ethanediol?

  • Methodological Answer :

  • Finite Difference Simulation (FDS) : Model complex formation and dissociation rates at varying pH (1.08 vs. 5.4) and temperatures (15–35°C). Compare to ethanediol’s reaction profile to identify methylphenyl substituent effects .
  • Stopped-Flow Spectroscopy : Monitor IO4_4^- consumption at 290 nm to derive second-order rate constants.

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